molecular formula C15H22O3 B091367 5-tert-Octylsalicylic Acid CAS No. 16094-35-2

5-tert-Octylsalicylic Acid

Cat. No. B091367
CAS RN: 16094-35-2
M. Wt: 250.33 g/mol
InChI Key: MFSJUURIAOOSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Octylsalicylic Acid is a chemical compound. It contains a total of 40 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 hydroxyl group, and 1 aromatic hydroxyl .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered aromatic ring, a carboxylic acid group, and a hydroxyl group . More detailed structural analysis would require specific experimental data or computational modeling.

Scientific Research Applications

  • Treatment of Inflammatory Bowel Diseases : 5-ASA is extensively used in treating inflammatory bowel diseases like Crohn's disease and ulcerative colitis. It's known for inhibiting cytokines and inflammatory mediators, with peroxisome proliferator-activated receptor-γ (PPAR-γ) mediating its therapeutic action in the intestine (Rousseaux et al., 2005).

  • Biosensor Development : An amperometric biosensor for determining 5-ASA concentration has been developed. This biosensor is particularly suitable for routine analysis of 5-ASA, as it is simple, sensitive, specific, and does not require expensive equipment (Akkaya et al., 2009).

  • Drug Delivery Systems : Research has focused on the creation of colon-specific prodrugs of 5-ASA to ensure targeted delivery to the colon, necessary for treating diseases like Crohn's and ulcerative colitis. One such development is 5-aminosalicyl-taurine (5-ASA-Tau), which shows promise as a nonabsorbable and stable prodrug in the upper intestine, releasing 5-ASA in the colon (Jung et al., 2003).

  • Inhibitory Effects on Inflammatory Responses : 5-ASA has been found to inhibit inflammatory responses by suppressing the activity of JNK and p38 in murine macrophages. This anti-inflammatory effect is primarily regulated by the inhibition of JNKs and p38 pathways rather than the NF-κB pathway (Qu et al., 2017).

  • Analytical/Bioanalytical Methods : Various analytical and bioanalytical methods have been developed for the quantification of 5-ASA, including high-efficiency liquid chromatography and UV/visible spectrophotometric techniques. These methods are important for quality control and quantification of 5-ASA in pharmaceutical forms and biological fluids (Tavares Junior et al., 2020).

properties

IUPAC Name

2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-14(2,3)9-15(4,5)10-6-7-12(16)11(8-10)13(17)18/h6-8,16H,9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSJUURIAOOSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396335
Record name 5-tert-Octylsalicylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16094-35-2
Record name 5-tert-Octylsalicylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-Octylsalicylic Acid
Reactant of Route 2
Reactant of Route 2
5-tert-Octylsalicylic Acid
Reactant of Route 3
Reactant of Route 3
5-tert-Octylsalicylic Acid
Reactant of Route 4
Reactant of Route 4
5-tert-Octylsalicylic Acid
Reactant of Route 5
Reactant of Route 5
5-tert-Octylsalicylic Acid
Reactant of Route 6
5-tert-Octylsalicylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.